molecular formula C13H19N3S B2482321 N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399002-62-1

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2482321
CAS No.: 399002-62-1
M. Wt: 249.38
InChI Key: QEMLEJSHYKWWAX-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with pyridine compounds. One common method includes the nucleophilic substitution reaction where an ethyl group is introduced to the piperidine ring, followed by the addition of a carbothioamide group to the nitrogen atom. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of reagents and conditions is optimized to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, as well as amines and sulfoxides .

Scientific Research Applications

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research focuses on its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperine and piperidine alkaloids, which share the piperidine ring structure.

    Pyridine derivatives: Compounds such as pyridoxine and niacin, which contain the pyridine ring.

Uniqueness

N-ethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is unique due to its combined piperidine and pyridine structures, along with the carbothioamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler piperidine or pyridine derivatives .

Properties

IUPAC Name

N-ethyl-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-2-15-13(17)16-9-4-3-7-12(16)11-6-5-8-14-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMLEJSHYKWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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